molecular formula C10H12I2O B1649548 5-Tert-butyl-2,4-diiodophenol CAS No. 1017608-26-2

5-Tert-butyl-2,4-diiodophenol

Cat. No.: B1649548
CAS No.: 1017608-26-2
M. Wt: 402.01
InChI Key: SVUMGUYTRBJEOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Tert-butyl-2,4-diiodophenol is a chemical compound belonging to the class of phenols. It is characterized by the presence of two iodine atoms and a tert-butyl group attached to a phenol ring. This compound is known for its unique properties and is used in various fields including medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Tert-butyl-2,4-diiodophenol typically involves the iodination of 5-tert-butylphenol. This process can be carried out using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under controlled conditions. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters is common to optimize the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Tert-butyl-2,4-diiodophenol undergoes various chemical reactions including:

    Substitution Reactions: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The iodine atoms can be reduced to form deiodinated products.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in the presence of a suitable nucleophile.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed:

    Substitution Reactions: Products with different functional groups replacing the iodine atoms.

    Oxidation Reactions: Quinones or other oxidized phenolic compounds.

    Reduction Reactions: Deiodinated phenolic compounds.

Scientific Research Applications

5-Tert-butyl-2,4-diiodophenol has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 5-Tert-butyl-2,4-diiodophenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, while the iodine atoms can influence the compound’s reactivity and binding affinity. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

    2,4-Diiodophenol: Lacks the tert-butyl group, which can affect its reactivity and biological activity.

    5-Tert-butyl-2-iodophenol: Contains only one iodine atom, which can influence its chemical properties and applications.

    2,4-Ditert-butylphenol:

Uniqueness: 5-Tert-butyl-2,4-diiodophenol is unique due to the presence of both tert-butyl and iodine substituents on the phenol ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

5-tert-butyl-2,4-diiodophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12I2O/c1-10(2,3)6-4-9(13)8(12)5-7(6)11/h4-5,13H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVUMGUYTRBJEOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1I)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12I2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801281667
Record name 5-(1,1-Dimethylethyl)-2,4-diiodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801281667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017608-26-2
Record name 5-(1,1-Dimethylethyl)-2,4-diiodophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1017608-26-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(1,1-Dimethylethyl)-2,4-diiodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801281667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Tert-butyl-2,4-diiodophenol
Reactant of Route 2
Reactant of Route 2
5-Tert-butyl-2,4-diiodophenol
Reactant of Route 3
5-Tert-butyl-2,4-diiodophenol
Reactant of Route 4
5-Tert-butyl-2,4-diiodophenol
Reactant of Route 5
5-Tert-butyl-2,4-diiodophenol
Reactant of Route 6
Reactant of Route 6
5-Tert-butyl-2,4-diiodophenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.